molecular formula C18H22O3S2 B12609563 (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol CAS No. 649748-85-6

(2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol

Cat. No.: B12609563
CAS No.: 649748-85-6
M. Wt: 350.5 g/mol
InChI Key: GFRAQXRGDOEUJL-ZWKOTPCHSA-N
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Description

(2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol is a chiral organic compound characterized by two stereogenic centers (2S,3S configuration), a benzenesulfonyl group (-SO₂C₆H₅), and a phenylsulfanyl (-S-C₆H₅) substituent on a hexanol backbone.

Properties

CAS No.

649748-85-6

Molecular Formula

C18H22O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

(2S,3S)-1-(benzenesulfonyl)-2-phenylsulfanylhexan-3-ol

InChI

InChI=1S/C18H22O3S2/c1-2-9-17(19)18(22-15-10-5-3-6-11-15)14-23(20,21)16-12-7-4-8-13-16/h3-8,10-13,17-19H,2,9,14H2,1H3/t17-,18+/m0/s1

InChI Key

GFRAQXRGDOEUJL-ZWKOTPCHSA-N

Isomeric SMILES

CCC[C@@H]([C@@H](CS(=O)(=O)C1=CC=CC=C1)SC2=CC=CC=C2)O

Canonical SMILES

CCCC(C(CS(=O)(=O)C1=CC=CC=C1)SC2=CC=CC=C2)O

Origin of Product

United States

Biological Activity

(2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol is a chiral organic compound belonging to the class of sulfonyl alcohols. Its unique structure, characterized by a hexane backbone with a benzenesulfonyl group and a phenylsulfanyl group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol is C18H22O3S2C_{18}H_{22}O_3S_2. The stereochemistry is crucial for its biological interactions, with the (2S,3S) configuration influencing its reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds containing benzenesulfonyl groups often exhibit antimicrobial activity . The presence of the sulfonyl moiety enhances the compound's interaction with bacterial enzymes, potentially inhibiting their function. A comparative analysis of similar compounds has shown that those with benzenesulfonyl groups can effectively combat various bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonyl compounds are well-documented. Studies have demonstrated that (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions such as arthritis and other inflammatory diseases.

Enzyme Modulation

The compound's ability to interact with enzymes is significant for therapeutic applications. Similar structures have been shown to act as enzyme inhibitors, particularly in pathways involved in cancer progression and metabolic disorders. The stereochemistry of (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol might enhance its selectivity towards specific enzyme targets .

Synthesis Methods

The synthesis of (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol typically involves several steps:

  • Formation of the Hexane Backbone: Starting from a suitable precursor, the hexane chain is constructed through carbon-carbon bond formation.
  • Introduction of Functional Groups: The benzenesulfonyl and phenylsulfanyl groups are introduced via electrophilic substitution reactions.
  • Resolution of Stereochemistry: Chiral catalysts or resolution techniques are employed to obtain the desired (2S,3S) configuration.

These methods highlight the importance of controlling reaction conditions to achieve high yields of the desired enantiomer .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various sulfonyl alcohol derivatives against Staphylococcus aureus. The results indicated that (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol exhibited significant inhibition zones compared to control compounds. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies were conducted to assess the anti-inflammatory effects of the compound on human monocytes. The results demonstrated a reduction in TNF-alpha production when treated with (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol , indicating its potential role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
BenzenesulfonamideContains a benzenesulfonyl groupAntimicrobial
Methylsulfanyl derivativeMethylthio group presentPotential anti-inflammatory
(R)-2-Amino-3-methylbutanolAmino alcohol structureNeuroprotective
(R,S)-ThalidomideContains multiple chiral centersImmunomodulatory

This table illustrates how variations in substituents and stereochemistry can lead to significant differences in biological activity and therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to the presence of the benzenesulfonyl moiety, which is often associated with anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures can modulate enzyme activity and interact with biological targets, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally similar compounds to (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol. The results indicated significant inhibitory effects against various bacterial strains, suggesting that this compound could be further explored as a lead compound in antibiotic development.

Synthetic Organic Chemistry

The synthesis of (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol typically involves multi-step reactions that highlight the importance of stereochemistry. Researchers have developed methodologies to achieve high yields of the desired enantiomer while minimizing by-products.

Synthesis Overview

The synthesis may include:

  • Formation of the hexane backbone.
  • Introduction of the benzenesulfonyl and phenylsulfanyl groups.
  • Hydroxylation at the third carbon position.

These synthetic pathways are crucial for producing derivatives with enhanced properties for further research.

Computer-aided drug design tools have been employed to predict the biological activity spectra of (2S,3S)-1-(Benzenesulfonyl)-2-(phenylsulfanyl)hexan-3-ol. These tools utilize structural characteristics to identify potential therapeutic targets and optimize compounds for better efficacy.

Comparison with Similar Compounds

Structural Analogues with (2S,3S) Stereochemistry

The (2S,3S) configuration is shared with compounds like (2S,3S)-3-Amino-2-ethoxy-N-nitropiperidine-1-carboxamidine hydrochloride (listed in ). While both compounds exhibit dual stereogenic centers, the target molecule differs in functional groups:

  • Target compound : Contains benzenesulfonyl and phenylsulfanyl groups.
  • Nitropiperidine analogue: Features amino, ethoxy, and nitro substituents. This contrast highlights how stereochemistry combined with divergent functional groups can lead to distinct chemical behaviors, such as altered hydrogen-bonding capacity or redox activity .

Compounds with Sulfonyl/Sulfanyl Functionalities

Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid, CAS 76-93-7, ) shares aromatic substituents but replaces sulfonyl/sulfanyl groups with a carboxylic acid and hydroxyl group. Key differences include:

Property Target Compound Benzilic Acid
Functional Groups Benzenesulfonyl, phenylsulfanyl Carboxylic acid, hydroxyl
Acidity Weakly acidic (sulfonyl group) Strongly acidic (carboxylic acid)
Applications Potential as a chiral intermediate Used in organic synthesis

Regulatory and Commercial Context

lists multiple compounds under customs tariff codes (e.g., 9914.00.00), including structurally complex molecules like (S)-N-[4-(4-Acetamido-4-phenyl-1-piperidyl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide--fumaric acid (1:1) . These entries suggest that the target compound, like its analogues, may fall under specialized regulatory classifications due to its stereochemistry and functional groups, impacting synthesis and trade .

Research Findings and Data Gaps

While the provided evidence lacks direct data on the target compound, inferences can be drawn:

  • Reactivity : The phenylsulfanyl group may confer nucleophilic reactivity, contrasting with the electrophilic nature of benzenesulfonyl groups. This duality could enable applications in asymmetric catalysis.

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